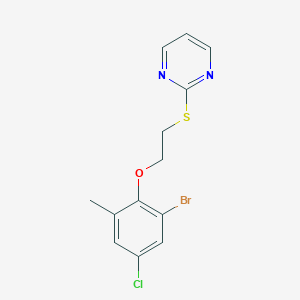![molecular formula C14H17NO6 B215575 Dimethyl 2-[(ethoxyacetyl)amino]terephthalate](/img/structure/B215575.png)
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most common active ingredient in insect repellents. DEET is a colorless liquid with a slightly sweet odor and is highly effective in repelling mosquitoes, ticks, and other biting insects.
Wirkmechanismus
The exact mechanism of action of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is still not fully understood. It is believed that Dimethyl 2-[(ethoxyacetyl)amino]terephthalate works by interfering with the olfactory receptors of insects, making it difficult for them to detect the presence of humans. Dimethyl 2-[(ethoxyacetyl)amino]terephthalate may also act as an irritant to insects, causing them to avoid contact with treated skin.
Biochemical and Physiological Effects:
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has been shown to have low toxicity to humans and is considered safe for use when used as directed. However, some studies have suggested that Dimethyl 2-[(ethoxyacetyl)amino]terephthalate may have potential neurotoxic effects in certain circumstances. Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has also been shown to be a skin irritant in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is a highly effective insect repellent and is widely used in laboratory experiments involving mosquitoes, ticks, and other biting insects. However, there are limitations to its use, including potential toxicity to humans and other animals, as well as potential environmental concerns.
Zukünftige Richtungen
1. Development of new insect repellents with improved safety and efficacy profiles.
2. Investigation of the mechanism of action of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
3. Development of new methods for preventing the transmission of vector-borne diseases.
4. Investigation of the potential environmental impact of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
5. Development of new methods for controlling insect populations without the use of insecticides.
In conclusion, Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is a highly effective insect repellent that has been extensively studied for its potential use in preventing the transmission of vector-borne diseases. While it has been shown to have low toxicity to humans, there are limitations to its use, including potential environmental concerns. Further research is needed to develop new insect repellents with improved safety and efficacy profiles and to investigate the potential environmental impact of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
Synthesemethoden
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is synthesized by a multi-step process that involves the reaction of terephthalic acid with ethylene glycol to form dimethyl terephthalate. This is then reacted with ethyl acetoacetate to form dimethyl 2-[(ethoxyacetyl)amino]terephthalate. The final product is then purified through distillation and recrystallization to obtain pure Dimethyl 2-[(ethoxyacetyl)amino]terephthalate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has been extensively studied for its insect repellent properties and has been found to be highly effective in repelling mosquitoes, ticks, and other biting insects. It has also been studied for its potential use in preventing the transmission of vector-borne diseases such as malaria, dengue fever, and Zika virus.
Eigenschaften
Produktname |
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate |
|---|---|
Molekularformel |
C14H17NO6 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
dimethyl 2-[(2-ethoxyacetyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H17NO6/c1-4-21-8-12(16)15-11-7-9(13(17)19-2)5-6-10(11)14(18)20-3/h5-7H,4,8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
PADUFCJXKHCGIY-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)


![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)

![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)

![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B215518.png)